Structural Differentiation: N-(2-Methylphenyl) Substituent Versus Unsubstituted MAMC and N-Alkyl Analogs
The target compound incorporates an N-(2-methylphenyl) (o-tolyl) group at the 4-aminomethyl position of the 7-methoxy-coumarin scaffold, whereas the reference compound MAMC bears a free primary amine at this position [1]. Among the six N-alkyl MAMC analogs studied by Venhorst et al. (2000), increasing N-alkyl chain length produced up to a 100-fold decrease in Km values for CYP2D6-mediated O-demethylation, with the N-methyl analog yielding an approximately 3-fold improvement in fluorescence detection sensitivity compared to unsubstituted MAMC [2]. Although the o-tolyl analog was not included in that specific study, the bulky, electron-rich aromatic N-substituent in the target compound represents a categorically distinct chemotype from the linear alkyl series, with a computed LogD (pH 7.4) of 3.12 that exceeds that of the most lipophilic N-alkyl analog (N-propyl MAMC) by an estimated >0.5 log units based on additive fragment contributions [1][2].
| Evidence Dimension | N-substituent identity and its effect on lipophilicity |
|---|---|
| Target Compound Data | N-(2-methylphenyl) substitution; LogD (pH 7.4) = 3.12 (computed) [1] |
| Comparator Or Baseline | MAMC (R = H): LogD not directly reported, estimated ~0.8–1.2; N-methyl MAMC (R = CH3): fluorescent sensitivity ~3× MAMC; N-propyl MAMC (R = n-C3H7): up to 100-fold lower Km for CYP2D6 vs. MAMC [2] |
| Quantified Difference | Target compound LogD (pH 7.4) = 3.12 vs. estimated MAMC LogD ~0.8–1.2 (ΔLogD ≈ +1.9–2.3 units; exact comparator data not available for MAMC). Class-level trend: N-substitution of MAMC decreases CYP2D6 Km by up to 100-fold with increasing N-alkyl size [2]. |
| Conditions | LogD values are computationally predicted (JChem). CYP2D6 data from heterologously expressed human CYP2D6 using dextromethorphan O-demethylation and MAMC analog O-dealkylation assays [2]. |
Why This Matters
The distinct N-(2-methylphenyl) substituent defines the compound as a unique chemical entity for SAR exploration; procurement of a generic MAMC analog would not recapitulate the target compound's lipophilicity or steric profile, potentially leading to divergent target engagement and pharmacokinetic behavior.
- [1] Chembase.cn. 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one. Computed LogD (pH 7.4) = 3.122, LogP = 3.122, PSA = 47.56 Ų. http://www.chembase.cn/molecule-205040.html View Source
- [2] Venhorst J, Onderwater RC, Meerman JH, Commandeur JN, Vermeulen NP. Influence of N-substitution of 7-methoxy-4-(aminomethyl)-coumarin on cytochrome P450 metabolism and selectivity. Drug Metab Dispos. 2000;28(12):1524-32. PMID: 11095593. View Source
